molecular formula C12H17NOS B15275745 2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine

2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine

Cat. No.: B15275745
M. Wt: 223.34 g/mol
InChI Key: JGPJJTSSKAVRKC-UHFFFAOYSA-N
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Description

2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring substituted with a 2-methoxyphenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine typically involves the reaction of 2-methoxyphenylthiol with a suitable pyrrolidine derivative. One common method is the nucleophilic substitution reaction where 2-methoxyphenylthiol reacts with a halomethylpyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of safer solvents and reagents, and the minimization of waste, can be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methoxy group or to alter the pyrrolidine ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A similar compound with a pyrrolidine ring but without the methoxyphenylthio group.

    Thiophene derivatives: Compounds with a sulfur atom in a five-membered ring, similar to the thioether group in 2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine.

Uniqueness

This compound is unique due to the presence of both a pyrrolidine ring and a methoxyphenylthio group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

2-[(2-methoxyphenyl)sulfanylmethyl]pyrrolidine

InChI

InChI=1S/C12H17NOS/c1-14-11-6-2-3-7-12(11)15-9-10-5-4-8-13-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3

InChI Key

JGPJJTSSKAVRKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1SCC2CCCN2

Origin of Product

United States

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